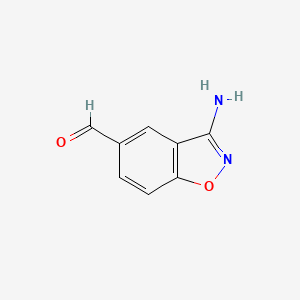

2-(1-Benzylpiperazin-2-yl)ethanol

Übersicht

Beschreibung

The compound "2-(1-Benzylpiperazin-2-yl)ethanol" is a derivative of benzylpiperazine, which is a chemical compound with a variety of potential applications, including medicinal chemistry. The benzylpiperazine moiety is a common feature in molecules that interact with central nervous system receptors, and modifications to this core structure can lead to compounds with diverse biological activities .

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been reported in several studies. A novel three-step synthesis starting from (S)-serine was used to create 4-substituted-(1-benzylpiperazin-2-yl)methanols, which were then transformed into chiral, non-racemic bicyclic lactams with potential central nervous system receptor affinity . Another study reported the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, optimizing technological parameters such as raw material ratio, reaction time, and temperature to achieve an 88.5% yield . These methods highlight the versatility of synthetic approaches to benzylpiperazine derivatives.

Molecular Structure Analysis

The molecular structures of benzylpiperazine derivatives are characterized using various spectroscopic techniques. For instance, compounds based on the benzo[c]phenanthrene moiety were characterized by melting points, 1H NMR, 13C NMR, and mass spectroscopy . Similarly, the synthesized imidazole derivatives were characterized through IR, 1H and 13C NMR, and HR-MS . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions. A novel 1-benzylpiperazin-2-one nitrone was synthesized and found to readily undergo [3+2] cycloadditions with alkynes and alkenes to give Δ4-isoxazolines and isoxazolidines, respectively . These reactions are useful for further functionalizing the piperazine ring and creating compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. For example, the presence of an intramolecular hydrogen bond in a diol derivative was inferred to be important for its cytotoxic activity against human carcinoma cell lines . The affinity of benzylpiperazine derivatives for central nervous system receptors, such as the 5-HT1A serotonin receptor, can be significantly affected by the nature of the substituents on the piperazine ring and the presence of other heterocyclic moieties .

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

- Study: Erdoğan, Debaert, and Cazin (1991) synthesized derivatives of 1-(2-benzoxazolinone-6-yl)-2-(4-arylpiperazine-1-yl)ethanol and found one derivative with significant analgesic activity, surpassing O-acetyl-salicylic acid (Erdoğan, Debaert, & Cazin, 1991).

Synthesis and Reactions

- Study 1: Möhrle and Azodi (2006) explored the dehydrogenation of benzylpiperazine, leading to various compounds with potential applications in synthesis (Möhrle & Azodi, 2006).

- Study 2: Guédouar, Hassine, and Aloui (2018) characterized novel alcohols based on a benzo[c]phenanthrene moiety, emphasizing their synthesis and potential applications (Guédouar, Hassine, & Aloui, 2018).

Biocatalytic Methods

- Study: Şahin (2019) demonstrated the use of Lactobacillus paracasei as a biocatalyst for producing optically active aromatic alcohols, highlighting a green synthesis approach (Şahin, 2019).

Antimicrobial Activity

- Study 1: Patel, Agravat, and Shaikh (2011) synthesized derivatives of 2-hydroxyethyl piperazine with observed variable antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

- Study 2: Patel and Agravat (2007) further explored the antimicrobial properties of new pyridine derivatives, including 2-hydroxyethyl piperazine derivatives (Patel & Agravat, 2007).

Synthesis and Characterization

- Study 1: Gevorgyan et al. (2017) synthesized and evaluated the properties of various benzylpiperazin-1-yl alcohols, highlighting their potential biological applications (Gevorgyan et al., 2017).

- Study 2: Wang Jin-peng (2013) optimized the synthesis of a compound related to 2-(1-Benzylpiperazin-2-yl)ethanol (Wang Jin-peng, 2013).

Eigenschaften

IUPAC Name |

2-(1-benzylpiperazin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGZJNYRHVQXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678898 | |

| Record name | 2-(1-Benzylpiperazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675589-80-7 | |

| Record name | 2-(1-Benzylpiperazin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)

![Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate](/img/structure/B3029386.png)

![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)